REACTION_CXSMILES
|
[CH:1]([CH:4]([C:15]#[N:16])[C:5]1[CH:14]=[CH:13][C:10]([O:11][CH3:12])=[C:7]([O:8][CH3:9])[CH:6]=1)([CH3:3])[CH3:2].CO[CH2:19][CH2:20][C:21]#[N:22].C[O-].[Na+].O>CN(C)C=O>[CH3:9][O:8][C:7]1[CH:6]=[C:5]([C:4]([C:15]#[N:16])([CH:1]([CH3:3])[CH3:2])[CH2:19][CH2:20][C:21]#[N:22])[CH:14]=[CH:13][C:10]=1[O:11][CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
438.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C1=CC(OC)=C(OC)C=C1)C#N
|
Name
|
|
Quantity
|
204.2 g
|
Type
|
reactant
|
Smiles
|
COCCC#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction product separates by crystallisation
|
Type
|
CUSTOM
|
Details
|
Recrystallised from methanol/water
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C(CCC#N)(C(C)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |